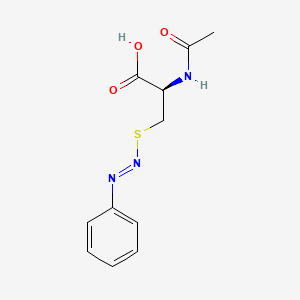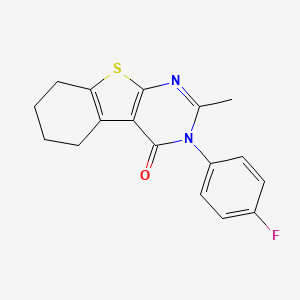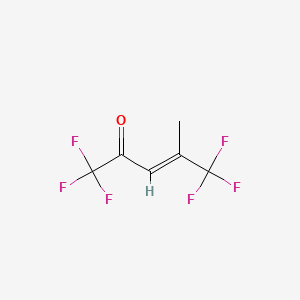
1-Fluoro-4-(pent-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-fluoro-4-(1-pentynyl)-: is an organic compound with the molecular formula C11H11F . It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the first position, and a pentynyl group is attached at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-fluoro-4-(1-pentynyl)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of fluorobenzene with 1-pentyne in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-fluoro-4-(1-pentynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzene, 1-fluoro-4-(1-pentynyl)- is used as a building block for the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques .
Medicine: In medicinal chemistry, derivatives of benzene, 1-fluoro-4-(1-pentynyl)- are explored for their potential pharmacological activities. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of benzene, 1-fluoro-4-(1-pentynyl)- involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the alkyne group can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Benzene, 4-pentynyl-: Similar structure but lacks the fluorine atom.
1-Fluoro-4-(1-pentynyl)benzene: Another name for the same compound.
Fluorobenzene: Contains only the fluorine substituent without the pentynyl group.
Uniqueness: Benzene, 1-fluoro-4-(1-pentynyl)- is unique due to the presence of both a fluorine atom and a pentynyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical interactions. These features make it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
445424-02-2 |
|---|---|
Molekularformel |
C11H11F |
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
1-fluoro-4-pent-1-ynylbenzene |
InChI |
InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-3H2,1H3 |
InChI-Schlüssel |
PMDSAWFBRSSBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)







![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)





